8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a synthetic heterocyclic compound. It serves as a crucial building block in organic synthesis and plays a vital role in developing novel pharmaceutical agents. Its research significance stems from its potential to act as a precursor for synthesizing compounds with diverse biological activities, particularly those targeting the central nervous system.
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders. This compound features a unique bicyclic structure that incorporates a benzene ring fused to a diazepine ring, characterized by the presence of a chlorine atom at the 8th position. The molecular formula is and it has a molecular weight of approximately 209.68 g/mol.
This compound belongs to the class of benzodiazepines, which are known for their psychoactive properties. Benzodiazepines are commonly utilized in the treatment of anxiety, insomnia, and various other conditions related to the central nervous system. The specific structure of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride suggests potential applications as an agonist for serotonin receptors, particularly 5-HT2C .
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves several key steps:
In an industrial context, these synthetic routes are adapted for larger-scale production while optimizing conditions to maximize yield and purity. Techniques such as chromatography are employed for purification after synthesis to isolate the desired product effectively.
The structural formula of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride reveals its bicyclic nature:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine precise bond angles and distances .
The chemical reactivity of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride includes:
The pharmacological action of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride primarily involves its interaction with serotonin receptors. As a potential agonist for 5-HT2C receptors:
Studies indicate that compounds within this class exhibit varying degrees of efficacy based on their structural modifications .
These properties make it suitable for various formulations in pharmaceutical applications.
The primary applications of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride include:
This compound exemplifies how structural modifications can lead to significant changes in biological activity and therapeutic potential .
The systematic IUPAC name for this compound is 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, reflecting its core benzoxazepine structure with a chlorine substituent at position 8. The parent heterocycle consists of a seven-membered 1,4-oxazepine ring fused to a benzene ring, creating a tricyclic system. The "2,3,4,5-tetrahydro" designation specifies partial saturation of the heterocyclic ring, distinguishing it from fully aromatic benzoxazepines. The hydrochloride salt form is explicitly denoted in the suffix. Alternative naming conventions include 8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride, where the benzo[f] prefix indicates the specific fusion pattern between the benzene and oxazepine rings [2] [5].
The molecular formula of this compound is C₉H₁₁Cl₂NO, confirming the presence of nine carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The hydrochloride salt contributes the additional hydrogen and chlorine atoms beyond the free base formula (C₉H₁₀ClNO). Its calculated molecular weight is 220.10 g/mol, consistent across analytical characterizations reported in chemical databases and commercial sources [2] [5] [7].
Table 1: Atomic Composition and Molecular Weight
Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 9 | 12.01 | 108.09 |
Hydrogen (H) | 11 | 1.008 | 11.09 |
Chlorine (Cl) | 2 | 35.45 | 70.90 |
Nitrogen (N) | 1 | 14.01 | 14.01 |
Oxygen (O) | 1 | 16.00 | 16.00 |
Total Molecular Weight | 220.09 |
The primary CAS Registry Number for this compound is 1181458-57-0, though some sources list it as unassigned due to nomenclature variations [5] [7]. Key synonyms include:
Commercial suppliers may use catalog-specific identifiers (e.g., F360964 from Fluorochem, MFCD33549617 from MDL databases) [5] [7].
This compound exists as a racemic mixture with no chiral centers in its core scaffold. The absence of stereoisomers arises from the symmetrical saturation of the oxazepine ring at positions 2,3,4,5. The chlorine substituent at position 8 creates a potential site for regioisomerism, with 7-chloro and 9-chloro variants documented as distinct compounds [5] [7]. For example, 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1181458-57-0) shares the molecular formula but differs in chlorine placement [4] [7]. Halogen substitutions at other positions (e.g., 9-bromo-7-chloro derivatives) further expand isomer diversity [3] .
Structurally related benzoxazepines and benzazepines exhibit significant pharmacological relevance, as shown in the comparative analysis below:
Table 2: Structural Analogs and Key Differences
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structural Differences | Primary Use/Relevance |
---|---|---|---|---|
8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine·HCl | C₉H₁₁Cl₂NO | 220.10 | Benzoxazepine with Cl at position 8 | Synthetic intermediate |
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine·HCl | C₉H₁₁Cl₂NO | 220.10 | Positional isomer (Cl at position 7) | Pharmaceutical precursor [7] |
9-Bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine·HCl | C₉H₁₀BrCl₂NO | 299.00 | Dibromo-chloro substitution | Halogenated analog for SAR studies [3] |
Lorcaserin (8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine·HCl) | C₁₁H₁₄ClN·HCl | 249.16 | Benzazepine core with N-methylation; No oxygen | 5-HT₂C agonist for obesity |
Key Structural Comparisons:
Table 3: Spectral Characterization Techniques
Technique | Key Diagnostic Features | Structural Insights Provided |
---|---|---|
¹H NMR | - Aromatic H (δ 6.9–7.3 ppm, 3H); -CH₂- adjacent to O/N (δ 3.5–4.2 ppm); -NH⁺ (broad, δ 9–11 ppm) | Substituent position; salt formation; ring saturation [4] |
IR Spectroscopy | N-H⁺ stretch (2500–3000 cm⁻¹); C-O-C asymmetric stretch (1020–1070 cm⁻¹); C-Cl (750 cm⁻¹) | Hydrochloride salt confirmation; ether linkage; halogen presence [7] |
Mass Spectrometry | [M]⁺ at m/z 185 (free base); [M+H]⁺ at m/z 186; isotopic Cl pattern at m/z 186/188 (3:1) | Molecular weight validation; halogen signature [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7